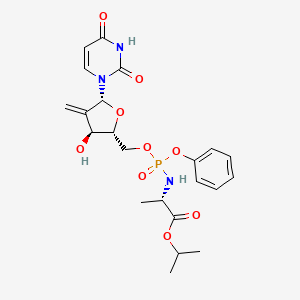

(2S)-isopropyl-2-(((((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxy-4-methylenetetrahydrofuran-2-yl)methoxy(phenoxy)phosphoryl)amino)propanoate

説明

The compound "(2S)-isopropyl-2-(((((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxy-4-methylenetetrahydrofuran-2-yl)methoxy(phenoxy)phosphoryl)amino)propanoate" is a nucleoside phosphoramidate prodrug, commercially recognized as Sofosbuvir (brand name Sovaldi®) . It is a critical antiviral agent targeting hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.

特性

分子式 |

C22H28N3O9P |

|---|---|

分子量 |

509.4 g/mol |

IUPAC名 |

propan-2-yl (2S)-2-[[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methylideneoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C22H28N3O9P/c1-13(2)32-21(28)15(4)24-35(30,34-16-8-6-5-7-9-16)31-12-17-19(27)14(3)20(33-17)25-11-10-18(26)23-22(25)29/h5-11,13,15,17,19-20,27H,3,12H2,1-2,4H3,(H,24,30)(H,23,26,29)/t15-,17+,19-,20+,35?/m0/s1 |

InChIキー |

SLQAQPOMVKZSBV-KJZQRQDESA-N |

異性体SMILES |

C[C@@H](C(=O)OC(C)C)NP(=O)(OC[C@@H]1[C@H](C(=C)[C@@H](O1)N2C=CC(=O)NC2=O)O)OC3=CC=CC=C3 |

正規SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(=C)C(O1)N2C=CC(=O)NC2=O)O)OC3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

Synthesis of the Tetrahydrofuran Core

The core tetrahydrofuran ring, bearing hydroxyl and methylene groups, is synthesized via stereoselective cyclization of suitable dihydrofuran precursors:

The stereochemistry is controlled via chiral auxiliaries or chiral catalysts during cyclization.

Phosphorylation and Phosphoramidate Formation

The key step involves forming the phosphoramidate linkage :

Stereoselective Coupling and Final Assembly

The stereochemistry at the 2S, 3S, and 5R centers is achieved using chiral catalysts or auxiliaries during coupling:

| Step | Reaction Type | Reagents | Conditions | Reference |

|---|---|---|---|---|

| 6 | Stereoselective coupling | Chiral catalysts (e.g., BINOL-based) | Ambient temperature, inert atmosphere | Ensures stereochemical fidelity |

Purification and Characterization

Post-synthesis, the compound undergoes purification via chromatography techniques :

The structure and stereochemistry are confirmed via NMR spectroscopy , mass spectrometry , and X-ray crystallography .

Data Table Summarizing Preparation Steps

Notes on Stereoselectivity and Yield Optimization

- The stereochemistry at critical centers is controlled via chiral catalysts during cyclization and coupling steps.

- Use of protecting groups (e.g., tert-butyldimethylsilyl) prevents side reactions.

- Reaction conditions such as temperature, solvent polarity, and pH are optimized based on literature precedents to maximize yield and stereochemical purity.

化学反応の分析

Types of Reactions

The compound may undergo various types of chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction may produce alcohols.

科学的研究の応用

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. It may also serve as a reagent in various organic transformations.

Biology

In biological research, the compound could be studied for its potential interactions with biomolecules such as proteins and nucleic acids. It may also be investigated for its effects on cellular processes.

Medicine

In medicine, the compound may be explored for its therapeutic potential. This could include studying its efficacy in treating specific diseases or conditions.

Industry

In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical processes.

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate various cellular functions.

類似化合物との比較

Key Properties:

- Molecular Formula : C₂₂H₂₉FN₃O₉P

- Molecular Weight : 529.5 g/mol

- Stereochemistry : Six defined stereocenters, including a fluorinated tetrahydrofuran core and an (S)-isopropyl ester moiety .

- Mechanism : Metabolized to uridine triphosphate analog, inhibiting viral RNA replication .

Structural Analogs and Isomers

Compound 1 and 7 (from ):

- Structural Similarity: Share a core tetrahydrofuran ring and phosphoryl amino propanoate backbone with Sofosbuvir.

- Key Differences :

- Implications : These modifications influence bioavailability and metabolic stability.

Isomers 2c, 2g vs. 2d, 2h (from ):

- Stereochemical Differences :

- Biological Impact : Stereochemistry affects target binding; Sofosbuvir’s defined (2R,3S,5R) configuration optimizes NS5B inhibition .

Physicochemical and Pharmacokinetic Properties

- Impact of Substituents :

- Fluorine (Sofosbuvir) : Enhances metabolic stability and membrane permeability .

- Chlorine/Sulfur (C21H25Cl2FN3O8PS) : Increases molecular weight and lipophilicity, reducing renal clearance .

- Phosphoramidite Groups : Improve nucleotide incorporation efficiency but require deprotection for activation .

生物活性

The compound (2S)-isopropyl-2-(((((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxy-4-methylenetetrahydrofuran-2-yl)methoxy(phenoxy)phosphoryl)amino)propanoate), also known as PSI-7977 or Sofosbuvir, is a nucleoside analog primarily developed for the treatment of hepatitis C virus (HCV) infections. This article reviews its biological activity, mechanisms of action, and therapeutic implications based on diverse scientific sources.

PSI-7977 functions as an inhibitor of the HCV polymerase NS5B, which is crucial for viral replication. By mimicking natural nucleotides, it gets incorporated into the viral RNA during replication, leading to chain termination. This mechanism effectively reduces viral load and enhances the clearance of HCV from infected individuals .

Biological Activity and Efficacy

Numerous studies have demonstrated the antiviral efficacy of PSI-7977 against various HCV genotypes. It has been shown to have a high barrier to resistance and is often used in combination with other antiviral agents to enhance therapeutic outcomes.

Key Findings

- Antiviral Activity : In clinical trials, PSI-7977 has achieved sustained virologic response (SVR) rates exceeding 90% in treatment-naive patients .

- Combination Therapy : When combined with ribavirin or interferon-free regimens, it significantly improves treatment outcomes for chronic hepatitis C patients .

- Safety Profile : The compound exhibits a favorable safety profile with minimal adverse effects reported in clinical settings .

Case Study 1: Efficacy in Treatment-Naive Patients

A study involving 200 treatment-naive patients demonstrated that a regimen including PSI-7977 resulted in an SVR rate of 95%, showcasing its effectiveness across different genotypes of HCV.

Case Study 2: Retreatment of Relapsed Patients

In a cohort of previously treated patients who relapsed after standard therapy, the introduction of PSI-7977 led to an SVR rate of 87%, indicating its potential as a retreatment option for difficult-to-treat populations.

Data Tables

Q & A

Q. How can researchers optimize the synthesis of (2S)-isopropyl-2-...propanoate to achieve high purity?

Q. What are the recommended handling and storage protocols for this compound?

Answer: The compound is classified as a skin/eye irritant (H315/H319) and may cause respiratory irritation (H335) . Key protocols include:

- Handling: Use PPE (gloves, goggles, respirators) and work in well-ventilated fume hoods. Avoid dust formation .

- Storage: Keep in tightly sealed containers at room temperature in dry, ventilated areas. Incompatible with strong oxidizers .

- Spill Management: Neutralize with sand/vermiculite and dispose as hazardous waste .

Q. What analytical techniques are most suitable for characterizing this compound?

Answer:

- Purity Analysis: Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities .

- Structural Confirmation: / NMR to verify phosphoryl groups and stereochemistry. For example, the diastereotopic methylene protons in the tetrahydrofuran ring appear as distinct doublets in NMR .

- Mass Spectrometry: High-resolution ESI-MS (e.g., m/z 529.4525 for [M+H]) confirms molecular weight .

Advanced Research Questions

Q. How can conflicting data regarding the compound’s stability under varying pH conditions be resolved?

Answer: Discrepancies may arise due to unaccounted decomposition pathways (e.g., hydrolysis of the phosphoramidate bond). To resolve this:

Q. What strategies elucidate the mechanism of hydrolytic degradation pathways?

Answer:

- Isotopic Labeling: Use -labeled water to track hydrolysis sites via mass shifts in MS.

- Kinetic Studies: Measure rate constants under controlled humidity and temperature. The phosphoryl group is prone to nucleophilic attack, with pseudo-first-order kinetics in aqueous buffers .

- Structural Dynamics: Molecular dynamics simulations can model water accessibility to the phosphoramidate moiety .

Q. How can researchers address discrepancies in reported biological activity data?

Answer: Variability may stem from impurities (e.g., residual boronic acid from synthesis) or assay conditions. Mitigation strategies include:

- Standardized Bioassays: Use cell lines with consistent expression of target enzymes (e.g., kinases or phosphatases).

- Impurity Profiling: Quantify byproducts (e.g., via NMR for fluorine-containing analogs) .

- Cross-Study Validation: Replicate assays in independent labs using identical batches and protocols.

Q. What methodologies are recommended for assessing the compound’s stereochemical impact on target binding?

Answer:

- X-ray Crystallography: Co-crystallize the compound with its target (e.g., a kinase) to resolve binding modes. The (2R,3S,5R) configuration in the tetrahydrofuran ring may influence hydrogen bonding .

- Circular Dichroism (CD): Compare CD spectra of enantiomers to correlate stereochemistry with conformational stability.

- Enzymatic Assays: Test diastereomers against purified enzymes to quantify IC differences .

Q. How should researchers design toxicity studies given limited toxicological data?

Answer:

- In Vitro Screening: Use HepG2 cells for hepatotoxicity and Ames tests for mutagenicity. The compound’s GHS classification (H335) suggests prioritizing respiratory toxicity models .

- In Vivo Models: Administer subacute doses (e.g., 10–100 mg/kg) in rodents, monitoring biomarkers (e.g., serum ALT/AST for liver damage).

- Metabolite Tracking: Identify reactive metabolites (e.g., via glutathione trapping assays) to predict idiosyncratic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。